
4,5-Dimethyl-1,3-cyclopentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethylcyclopentane-1,3-dione is an organic compound characterized by a five-membered cyclopentane ring with two methyl groups at the 4 and 5 positions and two ketone groups at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a cyclization step to form the desired cyclopentane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 4,5-dimethylcyclopentane-1,3-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 4,5-Dimethylcyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The methyl groups can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4,5-Dimethylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ketones.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,5-dimethylcyclopentane-1,3-dione involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the ketone groups can act as electrophiles, participating in nucleophilic addition reactions. The methyl groups can influence the reactivity and stability of the compound through steric and electronic effects.
相似化合物的比较
Cyclopentane-1,3-dione: Lacks the methyl groups, resulting in different reactivity and properties.
4,4-Dimethylcyclopentane-1,3-dione: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
Cyclohexane-1,3-dione: Larger ring size, affecting the compound’s stability and reactivity.
Uniqueness: 4,5-Dimethylcyclopentane-1,3-dione is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical properties and reactivity compared to other cyclopentane derivatives.
属性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC 名称 |
4,5-dimethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(9)3-6(4)8/h4-5H,3H2,1-2H3 |
InChI 键 |
BEGWHAMZTVHPHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



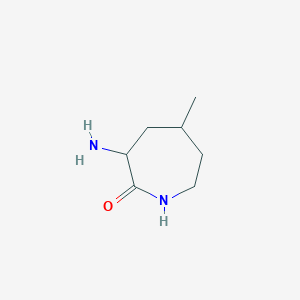
![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
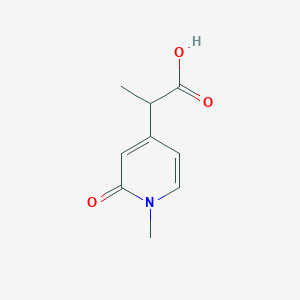
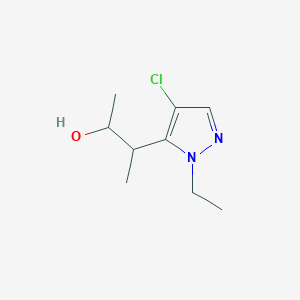
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
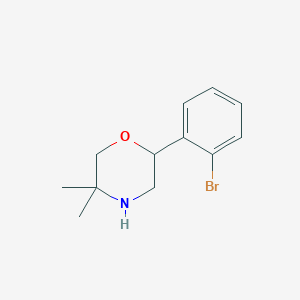
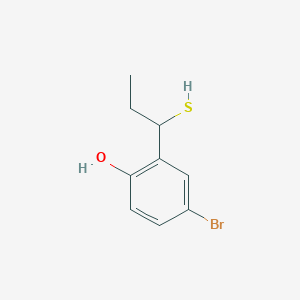
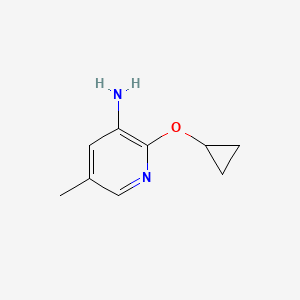
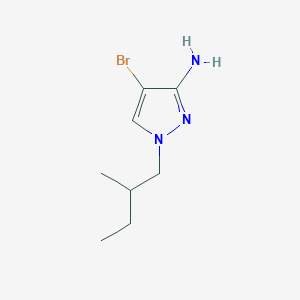


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
